N-(3-Methoxybenzyl)oxetan-3-amine
Description
N-(3-Methoxybenzyl)oxetan-3-amine is a small organic molecule featuring an oxetane ring (a four-membered oxygen-containing heterocycle) substituted with a 3-methoxybenzyl group. This compound is of interest in pharmaceutical and materials research due to the oxetane ring’s unique properties, such as enhanced metabolic stability and improved solubility compared to larger cyclic ethers . Its structural analogs, which vary in substituents on the benzyl group or oxetane ring, are widely studied for applications in drug discovery, agrochemicals, and synthetic chemistry.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11-4-2-3-9(5-11)6-12-10-7-14-8-10/h2-5,10,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSACLYQDYZAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxybenzyl)oxetan-3-amine typically involves the reaction of 3-methoxybenzylamine with an oxetane derivative. One common method is the nucleophilic substitution reaction where 3-methoxybenzylamine reacts with an oxetane halide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxybenzyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: N-(3-Methoxybenzyl)oxetan-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules, making it valuable in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to design probes or inhibitors for specific enzymes or receptors .
Medicine: It may serve as a precursor for the synthesis of drugs targeting specific diseases, such as cancer or neurological disorders .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzyl)oxetan-3-amine involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the oxetane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations, molecular weights, and applications of N-(3-Methoxybenzyl)oxetan-3-amine and its analogs:
Key Observations
Pharmaceutical Relevance
Biological Activity
N-(3-Methoxybenzyl)oxetan-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an oxetane ring, which is a four-membered cyclic ether known for its strained structure that can facilitate various chemical reactions. The presence of the methoxy group enhances the compound's reactivity and binding affinity towards biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may covalently bond with biological molecules. This interaction can modulate various biochemical pathways, resulting in therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines. For instance, it has been evaluated for its effects on glioblastoma and gastric cancer cells, where it exhibited significant antiproliferative activity .
Immunomodulatory Effects
This compound may also play a role in modulating immune responses. Preliminary studies suggest that it can influence cytokine production and immune cell activation, which could be beneficial in autoimmune diseases or inflammatory conditions .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
- In Vitro Anticancer Studies :
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Antimicrobial Efficacy :
- Another research focused on the compound's antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into its mechanism and potential clinical applications.
- Cytokine Modulation :
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
